Pan-RAF kinase inhibitor 1
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Overview
Description
Pan-RAF kinase inhibitor 1 is a potent inhibitor targeting the RAF family of kinases, which includes ARAF, BRAF, and CRAF. These kinases play a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is involved in cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with various cancers, making RAF kinases significant targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pan-RAF kinase inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pan-RAF kinase inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Pan-RAF kinase inhibitor 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Pan-RAF kinase inhibitor 1 exerts its effects by binding to the ATP-binding site of RAF kinases, thereby preventing their activation and subsequent phosphorylation of MEK. This inhibition disrupts the RAS-RAF-MEK-ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound targets all isoforms of RAF, including ARAF, BRAF, and CRAF, and prevents the formation of RAF dimers, which are essential for kinase activation .
Comparison with Similar Compounds
Similar Compounds
Tovorafenib: Another pan-RAF inhibitor with similar mechanisms of action but different pharmacokinetic properties.
NST-628: A pan-RAF-MEK molecular glue that prevents the phosphorylation and activation of MEK by RAF.
LY3009120: A pan-RAF and RAF dimer inhibitor targeting multiple serine/threonine-specific protein kinase family members.
Uniqueness
Pan-RAF kinase inhibitor 1 is unique in its ability to inhibit all RAF isoforms and prevent RAF dimer formation, which is a differentiated mechanism from other RAF inhibitors. This broad inhibition profile makes it a promising candidate for treating various cancers driven by RAF mutations .
Properties
Molecular Formula |
C26H24F3N3O4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
N-[3-[2-(2-hydroxyethoxy)-6-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]pyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24F3N3O4/c1-15-2-3-19(31-24(34)16-4-5-30-22(8-16)26(27,28)29)11-20(15)17-9-21(25-12-18(25)13-35-14-25)32-23(10-17)36-7-6-33/h2-5,8-11,18,33H,6-7,12-14H2,1H3,(H,31,34)/t18-,25-/m1/s1 |
InChI Key |
RCDIRDLSBIPQBX-IQGLISFBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)[C@@]45C[C@@H]4COC5 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)C45CC4COC5 |
Origin of Product |
United States |
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